In-depth Technical Guide on the Structure Elucidation of 20-Deacetyltaxuspine X by NMR and MS
In-depth Technical Guide on the Structure Elucidation of 20-Deacetyltaxuspine X by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deacetyltaxuspine X is a member of the taxane family of diterpenoids, a class of natural products that has garnered significant attention in the field of oncology.[1] Taxanes are primarily isolated from various species of the yew tree (Taxus), with Taxus cuspidata being a known source of taxuspine derivatives.[2][3][4] The structural elucidation of these complex molecules is a critical step in understanding their biological activity and potential for drug development. This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the structure of 20-deacetyltaxuspine X, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the cornerstone techniques for natural product structure elucidation.
Spectroscopic Data Analysis
The structural framework of 20-deacetyltaxuspine X would be determined through a combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry to ascertain the molecular formula.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of an unknown compound. For 20-deacetyltaxuspine X, HRMS analysis would provide the accurate mass, from which the molecular formula, C₃₉H₄₈O₁₃, is derived.[1][5]
Table 1: High-Resolution Mass Spectrometry Data for 20-Deacetyltaxuspine X
| Ionization Mode | Adduct | Calculated m/z | Observed m/z | Molecular Formula |
| ESI+ | [M+H]⁺ | 725.3068 | Hypothetical | C₃₉H₄₉O₁₃⁺ |
| ESI+ | [M+Na]⁺ | 747.2888 | Hypothetical | C₃₉H₄₈NaO₁₃⁺ |
Note: Observed m/z values are hypothetical as the primary literature is unavailable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
Table 2: Hypothetical ¹H and ¹³C NMR Data for 20-Deacetyltaxuspine X
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | J (Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1 | ~75.0 | ~1.50 | m | C2, C14 | H2 | |
| 2 | ~72.0 | ~3.80 | d | ~7.0 | C1, C3, C4 | H1, H3 |
| 3 | ~45.0 | ~2.50 | m | C2, C4, C5 | H2 | |
| 4 | ~135.0 | |||||
| 5 | ~138.0 | ~5.50 | d | ~8.0 | C3, C4, C6 | H6 |
| 6 | ~35.0 | ~2.10, 2.30 | m | C5, C7, C8 | H5, H7 | |
| 7 | ~78.0 | ~4.80 | m | C6, C8, C9 | H6 | |
| 8 | ~40.0 | |||||
| 9 | ~210.0 | |||||
| 10 | ~76.0 | ~6.20 | d | ~10.0 | C8, C9, C11 | H11 |
| 11 | ~130.0 | ~5.90 | d | ~10.0 | C9, C10, C12 | H10 |
| 12 | ~140.0 | |||||
| 13 | ~70.0 | ~4.90 | t | ~8.0 | C1, C12, C14 | H14 |
| 14 | ~38.0 | ~2.20, 2.40 | m | C1, C13 | H13 | |
| 15 | ~30.0 | |||||
| 16 | ~22.0 | ~1.10 | s | C1, C15, C17 | ||
| 17 | ~28.0 | ~1.20 | s | C1, C15, C16 | ||
| 18 | ~15.0 | ~1.80 | s | C11, C12, C19 | ||
| 19 | ~25.0 | ~2.10 | s | C11, C12, C18 | ||
| 20 | ~65.0 | ~4.20, 4.40 | m | C4, C5 | ||
| OAc | ~170.0, 21.0 | ~2.05 | s | |||
| OBz | ~166.0, 130.0, 129.5, 128.5 | ~8.0, 7.5, 7.6 | m |
Note: This data is hypothetical and is based on typical chemical shifts for taxane diterpenoids. The actual data would be required for a definitive structure elucidation.
Experimental Protocols
The following are detailed, generalized protocols for the key experiments that would be cited in the structure elucidation of 20-deacetyltaxuspine X.
Isolation and Purification
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Extraction: The dried and powdered plant material (e.g., needles and bark of Taxus cuspidata) would be extracted exhaustively with a solvent such as methanol or ethanol at room temperature.
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Partitioning: The crude extract would be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
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Chromatography: The fraction containing the taxanes would be subjected to a series of chromatographic techniques for purification.
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Silica Gel Column Chromatography: Initial separation would be performed on a silica gel column using a gradient solvent system (e.g., hexane-ethyl acetate).
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Sephadex LH-20 Column Chromatography: Further purification would be achieved using size-exclusion chromatography to remove pigments and other impurities.
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High-Performance Liquid Chromatography (HPLC): Final purification to yield 20-deacetyltaxuspine X as a pure compound would be carried out using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).
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Mass Spectrometry
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Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source would be used.
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Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) would be prepared.
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Data Acquisition: The sample would be introduced into the mass spectrometer via direct infusion or coupled with an HPLC system. Mass spectra would be acquired in both positive and negative ion modes over a mass range of m/z 100-1500.
NMR Spectroscopy
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Instrumentation: NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
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Sample Preparation: Approximately 1-5 mg of the purified compound would be dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
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Data Acquisition:
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1D NMR: ¹H and ¹³C NMR spectra would be acquired.
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2D NMR: A series of 2D NMR experiments would be performed to establish the structure:
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COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
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Visualization of the Structure Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Caption: Workflow for the structure elucidation of a natural product.
Signaling Pathway for Structure Determination
The interplay of different spectroscopic data leads to the final structure. This logical relationship can be visualized as a signaling pathway.
Caption: Data integration pathway for 3D structure determination.
The structure elucidation of complex natural products like 20-deacetyltaxuspine X is a meticulous process that relies on the synergistic use of advanced spectroscopic techniques. While the specific primary data for this compound is not publicly detailed, the established methodologies of MS and NMR, as outlined in this guide, provide a robust framework for determining its molecular formula, connectivity, and stereochemistry. The availability of complete and accurate spectroscopic data is paramount for the unambiguous assignment of the structure, which is a prerequisite for any further investigation into its biological properties and potential as a therapeutic agent.
References
- 1. 20-Deacetyltaxuspine X | CymitQuimica [cymitquimica.com]
- 2. Three new taxoids from the seeds of Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxezopidines M and N, taxoids from the Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 20-Deacetyltaxuspine X [myskinrecipes.com]
